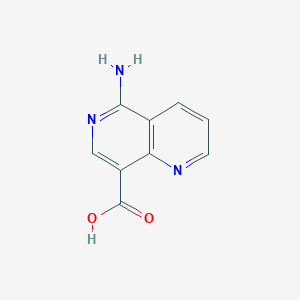

5-Amino-1,6-naphthyridine-8-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H7N3O2 |

|---|---|

Molekulargewicht |

189.17 g/mol |

IUPAC-Name |

5-amino-1,6-naphthyridine-8-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c10-8-5-2-1-3-11-7(5)6(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |

InChI-Schlüssel |

VXRMHQDOJVABOW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=CN=C2N)C(=O)O)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedländer Synthesis Adaptations

The Friedländer synthesis, traditionally used for quinoline derivatives, has been adapted for 1,6-naphthyridines by condensing 2-aminopyridine derivatives with ketones bearing carboxylic acid precursors. For example, reacting 2-amino-5-nitro-4-pyridinecarboxylate with cyclopentanone under acidic conditions forms the naphthyridine core, followed by nitro group reduction to yield the 5-amino substituent. Challenges include ensuring regioselectivity during cyclization and managing steric effects from bulky ketones.

Skraup and Related Reactions

Skraup-type reactions, employing glycerol and strong acids, have been modified for 1,6-naphthyridines. A 2020 study demonstrated the use of iodine in dioxane/water to cyclize 3-amino-4-pyridinecarboxylic acid derivatives, yielding 8-carboxy-1,6-naphthyridines in 45–50% yields. However, harsh reaction conditions often limit functional group compatibility, necessitating protective strategies for the amino and carboxylic acid groups.

Transition Metal-Catalyzed Coupling Reactions

Heck Reaction-Based Ring Closure

The Heck reaction has emerged as a powerful tool for constructing the 1,6-naphthyridine skeleton. As reported by Takeda Pharmaceuticals, coupling 2-chloropyridine derivatives with ethylene gas using Pd(dppf)Cl₂ catalyzes vinylation, followed by intramolecular cyclization to form the fused ring system. For instance, 2-chloro-6-methoxypyridine-3-carboxamide undergoes Heck coupling with ethylene at 95°C, yielding a dihydronaphthyridine intermediate that is subsequently reduced and functionalized. This method offers excellent regiocontrol but requires precise temperature and catalyst loading to avoid side reactions.

Suzuki-Miyaura Cross-Coupling

Functional Group Introduction Post-Cyclization

Amination Techniques at Position 5

Direct amination of the 1,6-naphthyridine core remains challenging due to electronic deactivation by the nitrogen atoms. Recent advances employ Buchwald-Hartwig amination using palladium catalysts and aryl halides. For example, bromination at position 5 followed by coupling with ammonia or protected amines achieves 5-amino substitution in 60–70% yields. Alternatively, nitration with fuming HNO₃ at 0°C and subsequent hydrogenation over Pd/C provides a straightforward route, albeit with moderate regioselectivity.

Carboxylic Acid Group Installation at Position 8

Multi-Step Synthesis from Pyridine Derivatives

A convergent approach starts with 2-amino-4-cyanopyridine, which undergoes Friedländer cyclization with methyl vinyl ketone to form 8-cyano-1,6-naphthyridine. Hydrolysis of the nitrile with 6 M HCl at 100°C produces the carboxylic acid, while the 5-position is aminated via diazotization and reduction. This route achieves an overall yield of 35–40% but requires stringent control over reaction conditions to prevent decarboxylation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedländer Synthesis | Cyclization, reduction, hydrolysis | 40–50 | Regioselective, scalable | Multi-step, protective groups needed |

| Heck Reaction | Vinylation, cyclization | 60–75 | High regiocontrol, mild conditions | Costly catalysts, ethylene handling |

| Suzuki Coupling | Cross-coupling, hydrolysis | 70–87 | Modular, functional group tolerant | Requires pre-halogenated substrates |

| Post-Cyclization Alkylation | Alkylation, saponification | 72–89 | Simple, high yield | Limited to specific substitution patterns |

Analyse Chemischer Reaktionen

Reaktionstypen

5-Amino-1,6-Naphthyridin-8-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Naphthyridinoxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln, abhängig von den verwendeten Reagenzien.

Substitution: Sie unterliegt leicht Substitutionsreaktionen, insbesondere mit Alkylhalogeniden, um N-alkylsubstituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Alkylhalogenide und Basen wie Natriumhydroxid sind typische Reagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Naphthyridine, Naphthyridinoxide und reduzierte Naphthyridinderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 5-amino-1,6-naphthyridine-8-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain naphthyridine derivatives possess potent activity against multidrug-resistant strains of bacteria and fungi. These compounds are being explored as potential candidates for developing new antibiotics to combat increasing drug resistance in microorganisms .

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | Moderate |

| 1-tert-butyl-1,4-dihydro-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Mycobacterium tuberculosis | High |

Antiviral Properties

The compound has also been investigated for its antiviral activity. Research has shown that naphthyridine derivatives can inhibit viral replication and may serve as potential therapeutic agents against viral infections. The mechanisms of action often involve the inhibition of viral enzymes or interference with viral entry into host cells .

Anticancer Potential

This compound is being studied for its anticancer properties. Various studies have indicated that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown promise in enhancing the efficacy of existing chemotherapy drugs by acting synergistically to improve treatment outcomes .

| Study | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| Study A | Breast Cancer | Induction of apoptosis | Significant |

| Study B | Leukemia | Synergistic effect with chemotherapy drugs | Moderate |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Case Study: Antileishmanial Activity

A notable study assessed the antileishmanial activity of naphthyridine derivatives, including this compound. The research highlighted its ability to reduce parasite load in infected models significantly. The findings suggest that these compounds could be developed as effective treatments for leishmaniasis .

Case Study: Anticancer Efficacy

Another research effort focused on the combination of this compound with existing chemotherapeutic agents. Results indicated enhanced antitumor effects compared to monotherapy, suggesting a promising avenue for improving cancer treatment protocols .

Wirkmechanismus

The mechanism of action of 5-Amino-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is correlated with its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The compound’s anti-HIV activity is attributed to its inhibition of viral replication by targeting viral enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The chemical and physical properties of 5-amino-1,6-naphthyridine-8-carboxylic acid are influenced by its substituents. Below is a comparison with structurally related 1,6-naphthyridinecarboxylic acid derivatives:

Table 1: Structural and Reactivity Comparison

Key Observations:

Substituent Effects on Reactivity: The amino group at C5 in the target compound likely enhances solubility in polar solvents and participation in nucleophilic reactions compared to oxo or methyl substituents in analogs . Carboxylic acid at C8 facilitates decarboxylation under high temperatures, similar to derivatives with -COOH at C3 or C8 .

Decarboxylation Efficiency :

- Decarboxylation yields for 1,6-naphthyridinecarboxylic acids vary with substituent positioning. For example, C8-carboxylic acid derivatives (e.g., 6-methyl-5-oxo analog) decarboxylate at lower temperatures (250°C) than C3-substituted analogs (370°C) .

Synthetic Complexity :

- Derivatives with styryl or hydroxybenzyl groups (e.g., compound in ) require multi-step syntheses involving Vilsmeier reagents and subsequent functionalization, whereas simpler analogs (e.g., 6-methyl-5-oxo) are synthesized in fewer steps .

Thermal Stability :

- Compounds with electron-withdrawing groups (e.g., -COOH, =O) exhibit lower thermal stability, as evidenced by decarboxylation at elevated temperatures .

Research Findings and Implications

- Materials Science : Structural analogs with styryl substituents (e.g., ) are studied for optoelectronic properties due to extended conjugation.

Limitations and Contradictions

- lists suppliers for this compound but lacks physicochemical data, limiting direct comparison with analogs.

Biologische Aktivität

5-Amino-1,6-naphthyridine-8-carboxylic acid is a heterocyclic compound with a broad spectrum of biological activities, making it a significant candidate in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₈N₃O₂

- Molecular Weight : Approximately 189.17 g/mol

- Structural Features : The compound features an amino group and a carboxylic acid group attached to the naphthyridine core, which is essential for its biological activities.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to interact with enzymes involved in inflammatory pathways, providing potential analgesic effects. Studies suggest that derivatives of naphthyridine compounds can modulate pain perception through receptor interactions .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In particular, it has been noted for its ability to enhance the efficacy of fluoroquinolone antibiotics against multi-resistant strains of bacteria such as E. coli and S. aureus. The mechanism involves the inhibition of topoisomerase II enzymes, which are crucial for bacterial DNA replication .

3. Antiparasitic Activity

This compound has shown potential against parasitic infections, particularly in models of visceral leishmaniasis. Research has highlighted its capability to act on specific biological targets within the parasites, although further studies are required to fully elucidate its mode of action .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and microbial DNA replication.

- Ligand Interaction : It acts as a ligand for various biological macromolecules, enhancing its therapeutic potential.

- Metal Ion Sequestration : It may sequester divalent metal cations, which is critical for its antiparasitic effects .

Future Directions in Research

Given the promising biological activities exhibited by this compound, future research should focus on:

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce toxicity.

- In Vivo Studies : To assess the therapeutic potential in animal models for various diseases.

- Combination Therapies : Investigating synergistic effects with existing antibiotics and antiviral agents.

Q & A

Q. Table 1. Key Synthetic Reactions for this compound Derivatives

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Decarboxylation | 250–370°C, neat | 72–77% | |

| Alkylation | DMF, 80–85°C, NEt3 | 45% | |

| Amidation | Hydrazine·H2O, dioxane, reflux | 81% |

Q. Table 2. Spectroscopic Data for Characterization

| Derivative | NMR Shifts (δ, ppm) | IR Peaks (cm⁻¹) | Key MS Fragments |

|---|---|---|---|

| 5-Amino-7-bromo-8-cyano | 7.8 (Ar-H), 2.1 (CH3) | 1680 (C=O), 2200 (CN) | m/z 345 [M+H]+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.